(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)
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Overview
Description
5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE is a heterocyclic compound featuring a thiazolidine ring This compound is notable for its unique structure, which includes sulfur and nitrogen atoms, and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The reaction conditions often include the use of green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: A related compound with similar structural features but different biological activities.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Another thiazolidine derivative with distinct chemical properties and applications.
Uniqueness
5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE stands out due to its unique combination of sulfur and nitrogen atoms, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H8N2O4S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H8N2O4S2/c17-11-9(21-13(19)15-11)5-7-1-2-8(4-3-7)6-10-12(18)16-14(20)22-10/h1-6H,(H,15,17,19)(H,16,18,20)/b9-5+,10-6+ |
InChI Key |
ITINUZZELLXHMU-NXZHAISVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/SC(=O)NC2=O)/C=C\3/SC(=O)NC3=O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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